5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both furan and oxazole rings. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and oxazole rings in its structure imparts unique reactivity and biological activity, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Coupling of Furan and Oxazole Rings: The final step involves coupling the furan and oxazole rings through a suitable linker, such as a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), controlled conditions.
Substitution: Amines, thiols, nucleophilic reagents.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Research: The compound is used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: This compound features a similar furan ring but has an oxadiazole ring instead of an oxazole ring.
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol: This compound has a triazole ring instead of an oxazole ring and also features a thiol group. It is known for its diverse pharmacological activities.
Uniqueness
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of furan and oxazole rings, which imparts distinct reactivity and biological activity. The presence of the carboxamide group further enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1098361-48-8 |
---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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